molecular formula C17H13NO3 B1360671 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-96-1

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360671
CAS No.: 898759-96-1
M. Wt: 279.29 g/mol
InChI Key: KQLMGDQZPSPFPN-UHFFFAOYSA-N
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Description

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Biological Activity

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is an organic compound characterized by its unique structural features, including a cyano group and a dioxolane ring attached to a benzophenone core. This compound has garnered interest in various fields, particularly in biological research due to its potential bioactivity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C17H13NO3
  • Molecular Weight : 279.29 g/mol
  • Structure : The compound consists of a benzophenone moiety with a cyano group (-CN) and a dioxolane ring, which contributes to its chemical reactivity and stability.

The biological activity of this compound can be attributed to the following mechanisms:

  • Electrophilic Interactions : The cyano group acts as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This reactivity is crucial for probing biological mechanisms and enzyme interactions.
  • Stabilization by Dioxolane Ring : The dioxolane ring enhances the compound's stability and binding affinity, making it suitable for various biochemical assays.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its applications include:

  • Enzyme Inhibition Studies : The compound can serve as a probe in biochemical assays to study enzyme interactions.
  • Potential Antitumor Activity : Similar compounds have shown promise in antitumor applications. For instance, related benzophenone derivatives have demonstrated strong inhibitory effects against various cancer cell lines (e.g., HL-60, A-549) with IC50 values as low as 0.26 μM .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenoneC17H13NO3Different positioning of cyano groupPotential enzyme inhibitor
2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenoneC18H17NO4Contains an ethoxy group instead of cyanoAntifungal activity
2-(4-Cyanobenzoyl)oxazoleC16H12N2OIncorporates an oxazole ringAntibacterial properties

The specific arrangement of the cyano group and dioxolane ring in this compound imparts distinct chemical reactivity compared to these analogs.

Properties

IUPAC Name

4-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c18-11-12-1-3-13(4-2-12)16(19)14-5-7-15(8-6-14)17-20-9-10-21-17/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLMGDQZPSPFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645103
Record name 4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-96-1
Record name 4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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